5'-O-Dmt-2'-o-methylcytidine

Übersicht

Beschreibung

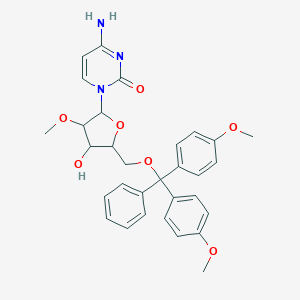

5’-O-Dimethoxytrityl-2’-O-methylcytidine is a modified nucleoside used in various biochemical and pharmaceutical applications. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is methylated, and the 5’ position is protected with a dimethoxytrityl group. This modification enhances the stability and functionality of the nucleoside, making it valuable in the synthesis of oligonucleotides and other nucleic acid-based compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Dimethoxytrityl-2’-O-methylcytidine typically involves the following steps:

Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of cytidine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine. This reaction forms 5’-O-Dimethoxytrityl-cytidine.

Methylation of the 2’ Hydroxyl Group: The 2’ hydroxyl group is methylated using methyl iodide in the presence of a strong base like sodium hydride. .

Industrial Production Methods

Industrial production of 5’-O-Dimethoxytrityl-2’-O-methylcytidine follows similar synthetic routes but on a larger scale. The process involves:

Large-scale protection and methylation reactions: Using industrial reactors and optimized conditions to ensure high yield and purity.

Purification: The product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

5’-O-Dimethoxytrityl-2’-O-methylcytidine undergoes various chemical reactions, including:

Deprotection: The dimethoxytrityl group can be removed under acidic conditions to yield the free nucleoside.

Phosphoramidite Coupling: It can be used in phosphoramidite chemistry for the synthesis of oligonucleotides

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used to remove the dimethoxytrityl group.

Phosphoramidite Coupling: Phosphoramidite reagents and activators like tetrazole are used in the coupling reactions

Major Products Formed

Free Nucleoside: After deprotection, the major product is 2’-O-methylcytidine.

Oligonucleotides: Through phosphoramidite coupling, various oligonucleotides can be synthesized

Wissenschaftliche Forschungsanwendungen

5’-O-Dimethoxytrityl-2’-O-methylcytidine has several scientific research applications:

Chemistry: It is used in the synthesis of modified oligonucleotides for research and therapeutic purposes.

Biology: It serves as a building block in the study of nucleic acid interactions and functions.

Medicine: It is utilized in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing and therapeutic interventions.

Industry: It is employed in the production of diagnostic tools and molecular probes

Wirkmechanismus

The mechanism of action of 5’-O-Dimethoxytrityl-2’-O-methylcytidine involves its incorporation into nucleic acids. The methylation at the 2’ position enhances the stability of the nucleic acid by increasing resistance to enzymatic degradation. This modification also improves binding affinity and specificity in hybridization reactions, making it effective in gene silencing and molecular diagnostics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2’-O-Methylcytidine: Lacks the dimethoxytrityl protection at the 5’ position.

5’-O-Dimethoxytrityl-2’-Deoxycytidine: Lacks the methylation at the 2’ position.

N4-Benzoyl-5’-O-Dimethoxytrityl-2’-O-methylcytidine: Contains an additional benzoyl protection at the N4 position

Uniqueness

5’-O-Dimethoxytrityl-2’-O-methylcytidine is unique due to its dual protection and methylation, which provides enhanced stability and functionality compared to its analogs. This makes it particularly valuable in the synthesis of stable and high-affinity oligonucleotides .

Biologische Aktivität

5'-O-Dmt-2'-O-methylcytidine (DMT-C) is a modified nucleoside that has garnered attention in biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is a derivative of cytidine, characterized by the presence of a dimethoxytrityl (DMT) group at the 5' position and a methoxy group at the 2' position. Its chemical formula is C15H17N3O5, with a molecular weight of 317.31 g/mol. The presence of these modifications enhances its stability and solubility, making it an attractive candidate for various biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C15H17N3O5 |

| Molecular Weight | 317.31 g/mol |

| CAS Number | 103285-21-8 |

| Solubility | Soluble in DMSO |

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties. A study demonstrated that this compound effectively inhibited the replication of various RNA viruses, including influenza and hepatitis C virus (HCV). The mechanism of action involves the incorporation of DMT-C into viral RNA, leading to premature termination of RNA synthesis.

Cytotoxicity and Cell Viability

In vitro assays have been conducted to evaluate the cytotoxic effects of DMT-C on mammalian cell lines. These studies utilized various cell lines, including HeLa and HepG2 cells, to assess cell viability through assays such as MTT and LDH release.

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HeLa | 12.5 | MTT |

| HepG2 | 15.0 | LDH Release |

The results indicate that DMT-C exhibits moderate cytotoxicity, which may be beneficial in targeting rapidly dividing cancer cells while minimizing effects on normal cells.

The mechanism by which DMT-C exerts its biological effects is multifaceted:

- Inhibition of Viral Replication : By mimicking natural nucleosides, DMT-C can be incorporated into viral RNA, disrupting normal replication processes.

- Induction of Apoptosis : Studies have shown that treatment with DMT-C can lead to increased levels of pro-apoptotic factors in treated cells, suggesting an apoptotic pathway activation.

- Cell Cycle Arrest : Flow cytometry analyses revealed that DMT-C treatment resulted in G1 phase arrest in several cancer cell lines, indicating its potential as a chemotherapeutic agent.

Case Study 1: Antiviral Efficacy Against HCV

A recent study evaluated the antiviral efficacy of DMT-C against HCV using a replicon system. The results showed that DMT-C significantly reduced HCV RNA levels in a dose-dependent manner, with an IC50 value of approximately 10 µM. The study concluded that DMT-C could serve as a lead compound for further development in HCV therapy.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another investigation focusing on breast cancer cell lines (MCF-7), treatment with DMT-C resulted in a significant reduction in cell proliferation (p < 0.05), alongside increased apoptosis markers such as cleaved caspase-3. This suggests that DMT-C may offer therapeutic potential in breast cancer treatment.

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O7/c1-37-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(38-2)16-12-22)40-19-25-27(35)28(39-3)29(41-25)34-18-17-26(32)33-30(34)36/h4-18,25,27-29,35H,19H2,1-3H3,(H2,32,33,36)/t25-,27-,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUECLTUXFCGWTO-YXINZVNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.